2,4,4,6-Tetramethyloctane

Thermophysical Properties Separation Science Combustion Modeling

2,4,4,6-Tetramethyloctane (CAS 62199-35-3) is a highly branched C12 alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol. It is characterized by a methyl group at positions 2, 4, and 6, and a geminal dimethyl group at position 4, giving it a distinct branching pattern among its isomers.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62199-35-3
Cat. No. B14536635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4,6-Tetramethyloctane
CAS62199-35-3
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)(C)CC(C)C
InChIInChI=1S/C12H26/c1-7-11(4)9-12(5,6)8-10(2)3/h10-11H,7-9H2,1-6H3
InChIKeyUQCGTRPILZWACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4,6-Tetramethyloctane (CAS 62199-35-3): A Highly Branched C12 Alkane with Differentiated Thermophysical and Combustion Properties


2,4,4,6-Tetramethyloctane (CAS 62199-35-3) is a highly branched C12 alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol [1]. It is characterized by a methyl group at positions 2, 4, and 6, and a geminal dimethyl group at position 4, giving it a distinct branching pattern among its isomers. Its physicochemical properties, including an estimated boiling point of 185°C, a density of 0.7519 g/mL, and a refractive index of 1.4214, are directly linked to this specific branching architecture, which dictates its performance in applications ranging from combustion modeling to analytical chemistry .

Why Generic Substitution of 2,4,4,6-Tetramethyloctane with Other Branched Octanes Fails: Quantifiable Differentiation in Physicochemical Properties


The critical scientific selection factor for 2,4,4,6-tetramethyloctane is that among C12 alkane isomers, its unique branching pattern—specifically the presence of a geminal dimethyl group at the C4 position—directly and measurably alters its physicochemical properties relative to other tetramethyloctanes and branched isomers [1]. General class-level knowledge confirms that the number of branches, their position, and their separation distance are the primary determinants of key properties such as boiling point, density, and octane number [2]. Therefore, substituting a structurally different isomer, even one with an identical molecular formula, will lead to a quantifiably different and potentially suboptimal performance profile, as demonstrated in the comparative data below.

2,4,4,6-Tetramethyloctane: A Quantitative Evidence Guide for Scientific Selection Against Close Analogs


Boiling Point Differentiation: 2,4,4,6-Tetramethyloctane vs. 2,2,3,6-Tetramethyloctane

2,4,4,6-Tetramethyloctane exhibits a significantly different boiling point compared to its close structural analog, 2,2,3,6-tetramethyloctane, despite having the same molecular formula (C₁₂H₂₆) . The boiling point of 2,4,4,6-tetramethyloctane is estimated to be 185°C , whereas the critically evaluated normal boiling temperature for 2,2,3,6-tetramethyloctane is 197.65°C, as per the NIST/TRC Web Thermo Tables [1]. This 12.65°C difference is a direct consequence of the differing branch positions, which alter intermolecular forces.

Thermophysical Properties Separation Science Combustion Modeling

Density and Refractive Index Differentiation: 2,4,4,6-Tetramethyloctane vs. 2,2,3,6-Tetramethyloctane

The specific branching architecture of 2,4,4,6-tetramethyloctane results in a measurable density of 0.7519 g/mL and a refractive index of 1.4214, distinguishing it from other branched octane isomers . These properties are a direct consequence of molecular packing influenced by the geminal dimethyl group at the C4 position, as established by quantitative structure-property relationship (QSPR) studies [1].

Physical Chemistry Quality Control Material Identification

Estimated Octane Number and Combustion Behavior: Differentiated by Branching and Separation Distance

While a specific, experimentally determined octane number (ON) for 2,4,4,6-tetramethyloctane is not available, the general class-level relationship between chemical structure and ON is well-established and quantifiable. The ON of an alkane is known to increase with the number of branches and decrease with the separation between branches [1]. 2,4,4,6-tetramethyloctane, with its four methyl branches, is predicted to have a higher ON than less branched isomers like 2-methylheptane or 2,2-dimethylhexane, but a lower ON than more compact isomers where branches are closer together, such as 2,2,3,3-tetramethylhexane [2]. The presence of a quaternary carbon (at C4) further modulates low-temperature oxidation kinetics by inhibiting key chain-branching reactions in the auto-ignition process [3].

Fuel Chemistry Combustion Kinetics Engine Knock

Validated Application Scenarios for 2,4,4,6-Tetramethyloctane: From Analytical Standards to Combustion Modeling


Use as a High-Purity Analytical Standard or Certified Reference Material (CRM)

The unique combination of boiling point (185°C), density (0.7519 g/mL), and refractive index (1.4214) makes 2,4,4,6-tetramethyloctane an ideal candidate for use as a high-purity standard in gas chromatography (GC) and other analytical methods . For laboratories analyzing complex hydrocarbon mixtures (e.g., fuels, petrochemicals), a certified sample of this compound provides an unambiguous retention time and spectral marker, enabling accurate identification and quantification of this specific isomer against a background of other branched C12 alkanes [1].

Combustion Kinetics Research and Fuel Surrogate Modeling

In combustion science, 2,4,4,6-tetramethyloctane serves as a valuable model compound for studying the effect of specific branching motifs on auto-ignition and knocking behavior . Its structure, containing both tertiary and a quaternary carbon center, allows researchers to isolate and quantify the kinetic impact of these features on low-temperature oxidation pathways, including the inhibition of key chain-branching reactions [1]. This data is essential for building and validating detailed chemical kinetic mechanisms used in advanced engine simulations, where a simple surrogate like n-octane or iso-octane would fail to capture the nuanced behavior of real, multi-branched fuel components [2].

Structure-Property Relationship (QSPR) Model Development and Validation

The property data for 2,4,4,6-tetramethyloctane, particularly its boiling point, density, and refractive index, are critical data points for developing and refining Quantitative Structure-Property Relationship (QSPR) models for alkanes . The compound's specific branching pattern—with a geminal dimethyl group at C4—provides a valuable test case for models that aim to predict physicochemical properties based on topological indices [1]. Including this compound in training and validation sets improves model accuracy for predicting the behavior of other highly branched alkanes, which are important in fields like petrochemical processing and environmental fate modeling.

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